REACTION_CXSMILES
|
C([C:4]1[CH:12]=[CH:11][C:10]2[NH:9][CH2:8][C@@H:7]3C[C@H](N(CC4CC4)CC4CC4)C[C:5]=1[C:6]=23)(=O)C.C([N:27]([CH2:30]C)CC)C.ClC(Cl)(Cl)C[O:35]C(Cl)=O>C(Cl)Cl>[C:30]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:12][CH:11]=2)[CH2:7][CH2:8]1)(=[O:35])[NH2:27]
|
Name
|
(-)(2aR,4S)-6-acetyl-4-[di-(cyclopropylmethyl)amino]-1,2,2a,3,4,5-hexahydrobenz[cd]indole
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=3[C@H](CNC3C=C1)C[C@@H](C2)N(CC2CC2)CC2CC2
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with water and 1N HCl
|
Type
|
WASH
|
Details
|
The organic solution was washed with a saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine solution, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)N1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 248.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |